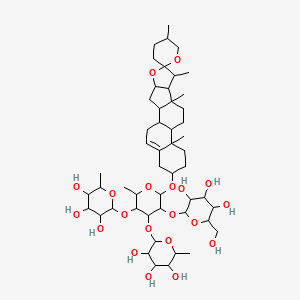
2',3',5'-Tri-O-benzoyl-2'C-methyl-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is a synthetic nucleoside analog It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions, a methyl group at the 2’C position, and another methyl group at the 5 position of the uridine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine typically involves the protection of the hydroxyl groups of uridine with benzoyl groups. This can be achieved through the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The methylation at the 2’C and 5 positions can be accomplished using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the uridine base.
Reduction: Reduced forms of the compound with the removal of benzoyl groups.
Substitution: Substituted uridine derivatives with different functional groups replacing the benzoyl groups.
Applications De Recherche Scientifique
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing genetic expression.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism by which 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine exerts its effects involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The molecular targets include enzymes involved in nucleic acid replication and repair, such as DNA polymerases and RNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-fluorouridine
- 2’,3’,5’-Tri-O-benzoyl-6-methyl-5-azacytidine
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Uniqueness
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the 2’C and 5 positions differentiates it from other nucleoside analogs, potentially enhancing its stability and activity in biological systems.
Propriétés
Formule moléculaire |
C32H28N2O9 |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
[3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39) |
Clé InChI |
YUMCRUPNMSNHRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12104279.png)




![2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B12104309.png)


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)
![(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12104341.png)



![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
